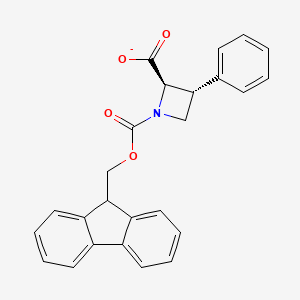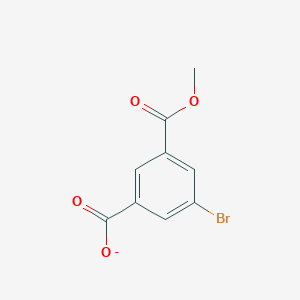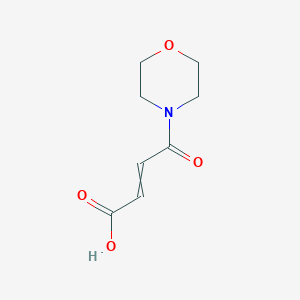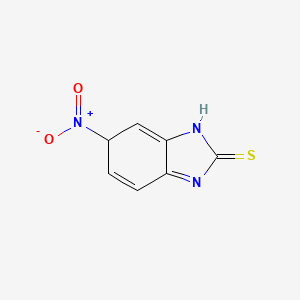
1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a synthetic compound used primarily in the field of organic chemistry. It is known for its unique structure, which includes a phenyl group attached to an azetidine ring, and is often utilized in peptide synthesis due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents under controlled conditions.
Fmoc Protection:
Industrial Production Methods
Industrial production methods for Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid are typically scaled-up versions of the laboratory synthesis. These methods often involve:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and controlled synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Involving the reduction of specific functional groups.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid involves its interaction with various molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the azetidine ring and phenyl group contribute to its reactivity and specificity. The compound can participate in various pathways, including nucleophilic substitution and electrophilic addition.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Trans-3-Azetidine-2-Carboxylic Acid: Lacks the phenyl group, resulting in different reactivity.
Fmoc-Trans-4-Phenylazetidine-2-Carboxylic Acid: Has the phenyl group in a different position, affecting its chemical properties.
Fmoc-Trans-3-Phenylpyrrolidine-2-Carboxylic Acid: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the azetidine ring and phenyl group. This combination makes it particularly useful in peptide synthesis and other applications where stability and reactivity are crucial.
Propiedades
Fórmula molecular |
C25H20NO4- |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylate |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/p-1/t21-,23+/m0/s1 |
Clave InChI |
SQMOPSBYDIMJRP-JTHBVZDNSA-M |
SMILES isomérico |
C1[C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5 |
SMILES canónico |
C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12359925.png)






![1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester](/img/structure/B12359967.png)



